1-Methyl-3-phenylcyclohexane-1-carboxylic acid
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Overview
Description
1-Methyl-3-phenylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H18O2. It is a derivative of cyclohexane, featuring a carboxylic acid group, a methyl group, and a phenyl group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-phenylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with benzoyl chloride, followed by hydrogenation and subsequent carboxylation. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step, and palladium on carbon (Pd/C) for the hydrogenation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Methyl-3-phenylcyclohexane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism depends on the context of its application and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-cyclohexanecarboxylic acid: Similar in structure but lacks the phenyl group, which affects its reactivity and applications.
3-Methyl-1-cyclohexanecarboxylic acid: Another related compound used in different contexts, such as naphthenic acid analysis.
Uniqueness
1-Methyl-3-phenylcyclohexane-1-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
61405-13-8 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-methyl-3-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c1-14(13(15)16)9-5-8-12(10-14)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,16) |
InChI Key |
YTPNMKQQIBYZFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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